3-(Quinolin-2-YL)benzoic acid
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Overview
Description
3-(Quinolin-2-YL)benzoic acid is an organic compound that features a quinoline ring attached to a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Quinolin-2-YL)benzoic acid typically involves the cyclization of isonitrosoacetophenone hydrazones with quinoline-2-carbaldehyde. Another method includes the interaction of quinoline-2-carboxylic acid hydrazide with 1,2-diones followed by reaction with ammonia . These reactions are generally carried out under controlled conditions to ensure high yield and purity of the final product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimizations for scalability and cost-effectiveness. The use of automated reactors and continuous flow systems can enhance the efficiency and consistency of the production process.
Chemical Reactions Analysis
Types of Reactions: 3-(Quinolin-2-YL)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolin-2,4-diones.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products: The major products formed from these reactions include quinolin-2,4-diones, tetrahydroquinoline derivatives, and various substituted quinoline compounds.
Scientific Research Applications
3-(Quinolin-2-YL)benzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits biological activities, making it a candidate for drug development and biochemical studies.
Mechanism of Action
The mechanism of action of 3-(Quinolin-2-YL)benzoic acid involves its interaction with various molecular targets. The quinoline ring can intercalate with DNA, disrupting its function and leading to antimicrobial and anticancer effects. Additionally, the compound can inhibit specific enzymes and pathways, contributing to its biological activity .
Comparison with Similar Compounds
- Quinoline-2-carboxylic acid
- Quinolin-4-ylbenzoic acid
- Quinolin-2,4-dione
Comparison: 3-(Quinolin-2-YL)benzoic acid is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Compared to quinoline-2-carboxylic acid, it has enhanced stability and reactivity. Quinolin-4-ylbenzoic acid, while similar, exhibits different substitution patterns, leading to varied applications. Quinolin-2,4-dione, on the other hand, has a different oxidation state, affecting its reactivity and biological activity .
Properties
IUPAC Name |
3-quinolin-2-ylbenzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11NO2/c18-16(19)13-6-3-5-12(10-13)15-9-8-11-4-1-2-7-14(11)17-15/h1-10H,(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGKLTTKTGVAVOR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C3=CC(=CC=C3)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40653498 |
Source
|
Record name | 3-(Quinolin-2-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40653498 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
132318-10-6 |
Source
|
Record name | 3-(Quinolin-2-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40653498 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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